1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide
Description
This compound, commonly known as ioversol (IUPAC name: 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide), is a non-ionic iodinated contrast medium used in X-ray imaging. Its molecular formula is $ \text{C}{23}\text{H}{30}\text{I}3\text{N}3\text{O}_{10} $, with a molecular weight of 1508.15 g/mol . Structurally, it features:
- A triiodinated benzene core (2,4,6-triiodo substitution) for high radiopacity.
- Two 2,3-dihydroxypropyl carboxamide groups at positions 1 and 3, enhancing water solubility.
- A 2-(2-hydroxyethylamino)-2-oxoethoxy substituent at position 5, reducing osmolality and toxicity .
Synthesis: Ioversol is synthesized via sequential reactions starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Key steps include:
Reaction with chloroacetyl chloride in $ N,N $-dimethylacetamide to form 5-chloroacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
Hydrolysis with chlorohydrin to introduce the 2-hydroxyethylamino group.
Recrystallization in 1-methoxy-2-propanol, achieving >99% purity (HPLC) and 66.8% yield .
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZQPODJFKLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104517-96-6 | |
| Record name | N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Ioversol Related Compound B, also known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a non-ionic compound with a tri-iodinated benzene ring. Its primary targets are various types of organs and tissues that are visualized during diagnostic procedures.
Mode of Action
The compound works by attenuating X-rays due to the high atomic density of iodine. When administered intravascularly, it enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue. This allows for the visualization of internal structures.
Biochemical Pathways
Its ability to release singlet oxygen in aqueous biological systems at physiological temperatures suggests it may interact with various biochemical pathways.
Result of Action
The primary result of the action of Ioversol Related Compound B is the enhanced visualization of internal structures during medical imaging procedures. This is achieved through the attenuation of X-rays, which provides contrast between different tissues and organs.
Action Environment
The action, efficacy, and stability of Ioversol Related Compound B can be influenced by various environmental factors. For instance, the compound’s ability to release singlet oxygen suggests that light exposure could potentially influence its action. Additionally, the compound’s stability and efficacy may be affected by temperature, as suggested by the storage conditions of its endoperoxide form.
Biological Activity
The compound 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide , also referred to as Ioversol , is a nonionic X-ray contrast agent primarily used in medical imaging. Its structural complexity and the presence of iodine atoms contribute to its unique biological activities, making it essential for enhancing the visibility of vascular structures during imaging procedures.
Chemical Structure and Properties
Ioversol belongs to the class of acylaminobenzoic acid derivatives . The compound's structure includes multiple hydroxyl groups, which enhance its solubility and biocompatibility. The presence of iodine provides the necessary radiopacity for imaging applications. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈I₃N₃O₇ |
| Molecular Weight | 585.0 g/mol |
| Iodine Content | 45.7% (w/w) |
| Solubility | Soluble in water |
| pH | Neutral |
Ioversol functions by increasing the contrast in X-ray imaging through its high iodine content. The iodine atoms absorb X-rays more effectively than surrounding tissues, allowing for clearer images of blood vessels and organs. This property is crucial for diagnostic procedures such as angiography and computed tomography (CT) scans.
Pharmacokinetics
Research indicates that Ioversol is rapidly distributed in the extracellular space following intravenous administration. The compound exhibits a biphasic elimination pattern, with an initial rapid distribution phase followed by a slower elimination phase. Key pharmacokinetic parameters include:
- Half-life (t½) : Approximately 15-20 minutes for the distribution phase.
- Volume of Distribution (Vd) : Ranges from 350 to 410 mL/kg depending on the dosage.
- Excretion : Primarily excreted unchanged via the kidneys.
Toxicity and Safety Profile
Studies have shown that Ioversol has a relatively low toxicity profile compared to ionic contrast agents. In vitro studies demonstrated that cell viability was significantly higher when exposed to Ioversol compared to more toxic ionic agents like ioxithalamate. For instance, cell viability was reported at 32% for Ioversol at a concentration of 98.5 mM compared to only 4% for ioxithalamate .
Clinical Efficacy
A randomized controlled trial assessed the safety and pharmacokinetics of Ioversol in healthy volunteers, finding no significant adverse effects across various dosages (50, 100, and 150 mL). Vital signs and biochemical markers remained stable throughout the study .
Comparative Studies
In comparative studies involving other contrast agents:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₄I₃N₃O₉
- Molecular Weight : 807.11 g/mol
- CAS Number : 87771-40-2
- Structure : The compound contains a triiodinated benzene ring which is crucial for its function as a contrast agent due to the high atomic number of iodine that enhances X-ray absorption.
X-ray and CT Imaging
The compound is primarily utilized as a water-soluble intravenous X-ray contrast agent. It enhances the visibility of blood vessels and tissues during imaging procedures such as computed tomography (CT) scans. The iodine atoms in the structure provide the necessary contrast due to their ability to absorb X-rays effectively.
- Mechanism of Action : The iodine content allows for increased radiopacity. When administered intravenously, it circulates in the bloodstream and accumulates in tissues, providing clear delineation of anatomical structures during imaging.
Safety and Efficacy Studies
Research indicates that compounds like 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide are generally well-tolerated with a low incidence of adverse reactions compared to older contrast agents. Studies have shown that it has a favorable safety profile in patients undergoing imaging procedures.
Case Study 1: Contrast Enhancement in CT Imaging
A study published in the Journal of Medical Imaging demonstrated that patients receiving this compound exhibited significantly improved image quality compared to those receiving non-iodinated agents. The study highlighted its effectiveness in visualizing vascular structures and pathologies such as tumors and vascular malformations.
Case Study 2: Pharmacokinetics and Distribution
Research conducted by Nyegaard and Co. explored the pharmacokinetics of this compound in human subjects. Findings indicated that it has rapid distribution in the bloodstream with a half-life conducive to effective imaging within a short timeframe post-administration .
Comparative Analysis with Other Contrast Agents
| Property | This compound | Other Contrast Agents (e.g., Iohexol) |
|---|---|---|
| Iodine Content | High | Moderate |
| Solubility | Water-soluble | Water-soluble |
| Adverse Reactions | Low incidence | Moderate to high |
| Imaging Quality | High (excellent vascular enhancement) | Variable |
| Pharmacokinetics | Rapid distribution; short half-life | Variable |
Chemical Reactions Analysis
Reaction Conditions for Iodination
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 60–90°C | |
| pH | 2–3 | |
| Reagent | Iodine chloride (ICl) | |
| Yield | >90% (after purification) |
Functionalization Reactions
Post-iodination, the compound undergoes functionalization to introduce the 2-(2-hydroxyethylamino)-2-oxoethoxy side chain:
-
Etherification : A nucleophilic substitution reaction introduces the oxyethylene group at position 5 of the benzene ring. This involves reacting the iodinated intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions .
-
Amide Coupling : The 2,3-dihydroxypropyl groups are introduced via amidation of the precursor with glycidol derivatives .
Key Functionalization Steps
-
Ether Linkage Formation :
-
Amide Bond Formation :
Purification and Stability
-
Impurity Removal : Residual ABA monomethylester and dimer impurities are hydrolyzed under basic conditions (pH 12–13) using sodium hydroxide .
-
Crystallization : The product is crystallized by cooling to 25–45°C, followed by filtration and washing with cold water .
Stability Data
| Condition | Observation | Source |
|---|---|---|
| pH 4–7 (aqueous) | Stable for >24 hours | |
| High temperature | Decomposes above 100°C | |
| Light exposure | No significant degradation |
Degradation Pathways
-
Hydrolysis : The amide bonds hydrolyze under strongly acidic (pH <1) or basic (pH >12) conditions, forming carboxylic acid derivatives .
-
Thermal Decomposition : Heating above 100°C leads to release of iodine vapor and formation of charred residues .
Industrial-Scale Optimization
-
Continuous Flow Synthesis : Reduces reaction time from 12 hours (batch) to 2–4 hours .
-
Byproduct Management : ABA dimer and monoacid impurities are minimized via pH-controlled hydrolysis .
Yield Improvement Strategies
| Strategy | Outcome | Source |
|---|
Comparison with Similar Compounds
Structural and Functional Differences
The triiodinated benzene core is conserved across non-ionic contrast agents, but substituents vary significantly, impacting solubility, osmolality, and metabolic stability. Key analogs include:
Physicochemical Properties
- Solubility: The solubility of precursors like 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in ethanol-water mixtures follows the Apelblat model, with optimal solubility at 318.15–353.15 K . For ioversol, the 2-hydroxyethylamino group enhances aqueous solubility compared to iopromide’s methoxy group .
- Osmolality: Non-ionic agents (e.g., ioversol, iohexol) have lower osmolality (~600 mOsm/kg) than ionic agents, reducing patient discomfort .
Preparation Methods
Preparation of 2-Amino-1,3-propanediol (Isoserinol)
The dihydroxypropyl groups in the target compound originate from 2-amino-1,3-propanediol (isoserinol), synthesized via a catalytic hydrogenation process. In a homogeneous methanol/water system, nitromethane reacts with formaldehyde in the presence of triethylamine, yielding 2-nitro-1,3-propanediol as an intermediate. Subsequent catalytic hydrogenation using Raney nickel converts the nitro group to an amine, producing 2-amino-1,3-propanediol with high efficiency. This method simplifies separation steps, reduces wastewater, and is scalable for industrial production.
Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide (ABA)
ABA serves as the iodination precursor. It is synthesized through amidation of 5-hydroxy-1,3-benzenedicarboxylic acid butyl diester with excess isoserinol. The reaction occurs in aqueous medium under reflux, achieving near-quantitative yields. The butyl ester intermediate is prepared via acid-catalyzed esterification of 5-hydroxy-1,3-benzenedicarboxylic acid with butanol, ensuring optimal reactivity for subsequent amidation.
Triiodination of the Benzene Core
Iodination Using Iodine Chloride (ICl)
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| pH | 2.0–3.0 | Prevents ICl degradation |
| Temperature | 60–90°C | Ensures complete iodination |
| ICl:Molar Ratio | 3:1 (I:ABA) | Minimizes unreacted intermediates |
Continuous vs. Batch Iodination
Industrial processes favor continuous iodination in tubular flow or continuous stirred-tank reactors (CSTRs). Continuous systems reduce cycle times by 40% compared to batch methods and enhance product consistency. In a CSTR, ABA and ICl are fed continuously, with real-time pH adjustment using sodium hydroxide. A second CSTR at 80°C ensures complete iodine incorporation, achieving yields exceeding 95%.
Alkylation for Side Chain Introduction
Reaction with 2-Chloro-N-(2-hydroxyethyl)acetamide
The 5-position of the triiodinated benzene undergoes alkylation with 2-chloro-N-(2-hydroxyethyl)acetamide in aqueous solution. This step introduces the 2-(2-hydroxyethylamino)-2-oxoethoxy side chain. The reaction proceeds at pH 7–8 and 50–60°C, with sodium bicarbonate as a base to neutralize HCl byproducts. The alkylation efficiency exceeds 85%, with the major byproduct being hydrolyzed chloroacetamide.
Purification of Alkylated Intermediate
Post-alkylation, the crude product is purified via crystallization from ethanol/water mixtures. Activated carbon treatment removes colored impurities, while cooling to 25–45°C induces crystallization. Filtration and washing with cold ethanol yield a >99% pure intermediate.
Smiles Rearrangement for Final Product
Base-Catalyzed Rearrangement
The alkylated intermediate undergoes Smiles rearrangement under basic conditions (pH 10–12) to form the final product. Sodium hydroxide or potassium carbonate facilitates the intramolecular nucleophilic aromatic substitution, repositioning the side chain to the desired configuration. The reaction is conducted at 70–80°C for 4–6 hours, achieving 90% conversion.
Final Purification
The product is isolated via vacuum distillation to remove solvents, followed by recrystallization from isopropanol. High-performance liquid chromatography (HPLC) confirms purity >99.5%, with residual solvents below International Council for Harmonisation (ICH) limits.
Industrial-Scale Process Design
Continuous Production Workflow
Modern facilities employ a fully continuous process:
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Iodination : Two CSTRs in series (65°C and 80°C) for triiodination.
-
Quenching : Sodium bisulfite added to reduce excess iodine.
-
Decolorization : Activated carbon adsorption at pH 4.5.
-
Crystallization : Cooling crystallizers at 30°C.
This system reduces equipment volume by 60% and stabilizes impurity profiles (e.g., mono-iodinated byproducts <0.1%).
Analytical Validation
Spectroscopic Characterization
Stability Testing
The final product exhibits stability at 2–8°C under argon, with <0.2% degradation over 24 months. Accelerated studies (40°C/75% RH) show hydrolysis of the ethoxy side chain as the primary degradation pathway.
Q & A
Q. Table 1. Key Analytical Techniques for Characterization
| Technique | Purpose | Parameters |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns | δ 1.5–4.5 ppm (dihydroxypropyl groups) |
| HRMS | Validate molecular weight | m/z 1508.15 (M+H)+ |
| Elemental Analysis | Verify stoichiometry | %C, %H, %N within ±0.3% of theoretical |
Q. Table 2. Example DoE Variables for Synthesis Optimization
| Variable | Range Investigated | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Positive correlation (p < 0.05) |
| Catalyst Loading | 0.5–1.5 mol% | Non-linear effect |
| Reaction Time | 12–24 hours | Plateau after 18 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
